2-Propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate
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Overview
Description
2-Propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate is a chemical compound with a complex structure that includes an oxirane ring and a benzoate ester. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then esterified with 2-propan-2-yloxyethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products
Oxidation: Diols are formed as major products.
Reduction: Alcohols are the primary products.
Substitution: Substituted products with nucleophiles attached to the oxirane ring are obtained
Scientific Research Applications
2-Propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 2-Propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate involves its interaction with molecular targets through its oxirane ring and ester functionalities. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can disrupt normal cellular functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bisphenol F diglycidyl ether: Similar in structure but with different substituents on the aromatic ring.
4-(oxiran-2-ylmethoxy)benzoic acid: Contains a carboxylic acid group instead of the ester group.
1,4-bis(2,3-epoxypropoxy)butane: Contains two oxirane rings but with a different backbone structure
Uniqueness
2-Propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate is unique due to its combination of an oxirane ring and a benzoate ester, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
Properties
Molecular Formula |
C15H20O5 |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate |
InChI |
InChI=1S/C15H20O5/c1-11(2)17-7-8-18-15(16)12-3-5-13(6-4-12)19-9-14-10-20-14/h3-6,11,14H,7-10H2,1-2H3 |
InChI Key |
WIXOVOWSUCEDGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCOC(=O)C1=CC=C(C=C1)OCC2CO2 |
Origin of Product |
United States |
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